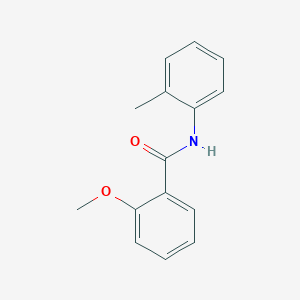![molecular formula C20H20N2O2 B259118 Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate, also known as MQC, is a synthetic compound that belongs to the class of quinoline derivatives. MQC has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
Wirkmechanismus
The exact mechanism of action of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets, including DNA, enzymes, and receptors.
Biochemical and Physiological Effects:
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes. Additionally, Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has been found to possess antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, there are also some limitations associated with the use of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate. One area of interest is the development of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the structure-activity relationship of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate and its derivatives, which could lead to the development of more potent and selective compounds. Additionally, the use of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate in materials science and nanotechnology is an area of growing interest, with potential applications in the development of sensors and electronic devices.
Synthesemethoden
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate can be synthesized using various methods, including the Pfitzinger reaction, the Skraup reaction, and the Hantzsch reaction. The most commonly used method for the synthesis of Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate is the Pfitzinger reaction, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a strong base, followed by cyclization with phosphorus oxychloride.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer, antifungal, and antibacterial activities. Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has also been investigated for its potential as an anti-inflammatory agent and a neuroprotective agent.
Eigenschaften
Produktname |
Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate |
|---|---|
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
ethyl 6-methyl-4-(4-methylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-4-24-20(23)17-12-21-18-10-7-14(3)11-16(18)19(17)22-15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
FZWZFNMRHHOZJW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C)C |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)

![2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B259043.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)





![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259061.png)

![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)
